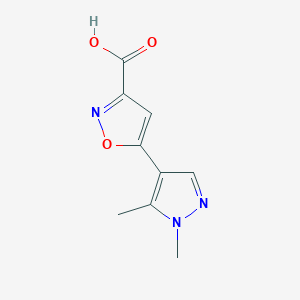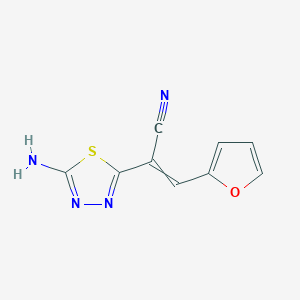
2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a thiadiazole ring, a furan ring, and an acrylonitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves the formation of the thiadiazole ring followed by the introduction of the furan and acrylonitrile groups. Common synthetic routes may include:
Cyclization reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Condensation reactions: Introduction of the furan ring via condensation reactions with furfural or related compounds.
Nitrile formation: Introduction of the acrylonitrile group through reactions with cyanide sources.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature control: Precise control of reaction temperatures to favor desired products.
Purification techniques: Use of chromatography, recrystallization, or other purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the nitrile group to amine or other reduced forms.
Substitution: Substitution reactions at the furan or thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-phenylacrylonitrile: Similar structure with a phenyl group instead of a furan ring.
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-thienyl)acrylonitrile: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both the furan ring and the acrylonitrile group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H6N4OS |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13) |
Clé InChI |
VRQADNMLAKODCF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)
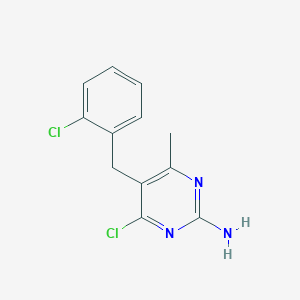
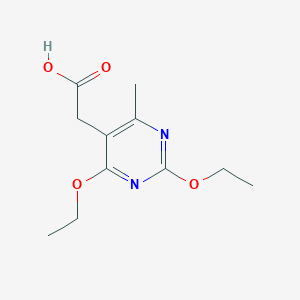
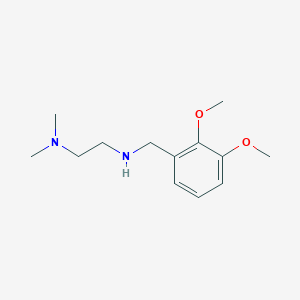
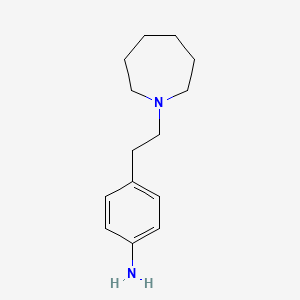
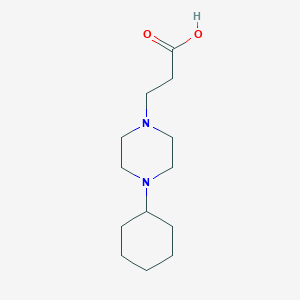
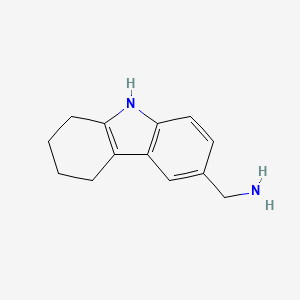
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)
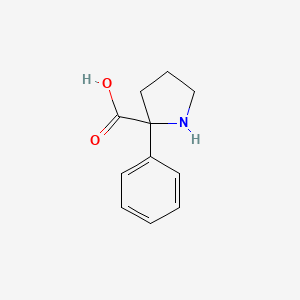
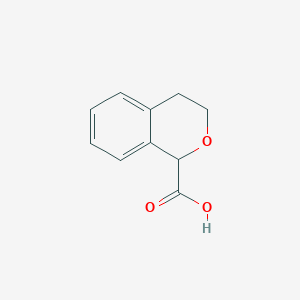
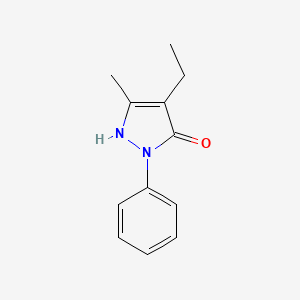

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)
